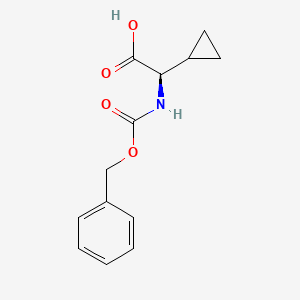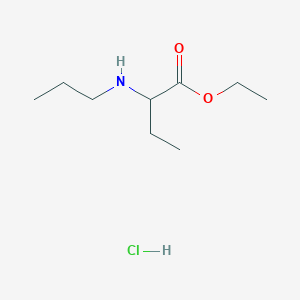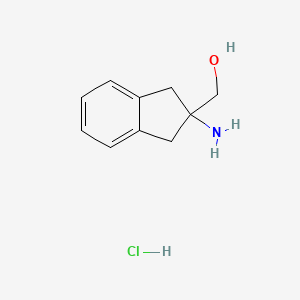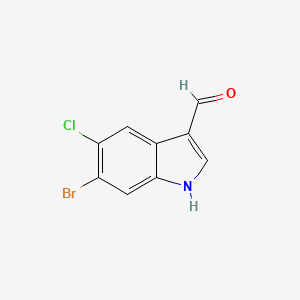
6-Brom-5-chlor-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a yellow solid and is used as a precursor for the synthesis of biologically active structures .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a yellow solid . It has a molecular weight of 258.5 and a linear formula of C9H5BrClNO . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Hemmung des CYP2A6-Enzyms
„6-Brom-5-chlor-1H-indol-3-carbaldehyd“ könnte als potenter Inhibitor des CYP2A6-Enzyms dienen, das am Nikotin-Metabolismus beteiligt ist. Diese Anwendung könnte für die Entwicklung von Behandlungen zur Raucherentwöhnung von Bedeutung sein .
Antifungal Eigenschaften
Ähnlich wie andere Indol-3-carbaldehyd-Derivate könnte diese Verbindung antifungale Eigenschaften aufweisen, die möglicherweise zum Schutz vor Pilzinfektionen wie Chytridiomykose beitragen .
Mehrkomponentenreaktionen
Die Verbindung könnte in Mehrkomponentenreaktionen verwendet werden, um pharmazeutisch relevante Gerüste zu erzeugen, wie es durch aktuelle Anwendungen von 1H-Indol-3-carbaldehyd-Derivaten gezeigt wurde .
Antiproliferative und antivirale Aktivitäten
Derivate von Indol wurden synthetisiert und auf ihre antiproliferativen und antiviralen Aktivitäten in vitro getestet. “this compound” könnte auch in diesem Bereich, insbesondere gegen verschiedene menschliche Zelllinien und Viren, Potenzial haben .
Synthese von Naturprodukten
Indol-Derivate wurden bei der Totalsynthese von Naturprodukten wie cis-Trikentrin B verwendet. Diese Verbindung könnte ein Vorläufer bei der Synthese solcher komplexen Moleküle sein, wobei ihre Brom- und Chlorsubstituenten für weitere chemische Reaktionen genutzt werden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Zukünftige Richtungen
Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are important precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
Target of Action
6-Bromo-5-chloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets, leading to changes in cellular function . The indole nucleus in the compound binds with high affinity to these receptors, which can lead to the development of new useful derivatives .
Biochemical Pathways
Indole derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, affect various biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are a result of the compound’s interaction with different biochemical pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties.
Result of Action
The result of the compound’s action at the molecular and cellular level is dependent on the specific targets and pathways it affects. For example, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that 6-Bromo-5-chloro-1H-indole-3-carbaldehyde may also have similar antiviral properties.
Biochemische Analyse
Biochemical Properties
6-Bromo-5-chloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function . Additionally, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . In cancer cells, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde has shown potential in inducing apoptosis and inhibiting cell proliferation . Its impact on cellular metabolism includes alterations in metabolic flux and energy production pathways .
Molecular Mechanism
At the molecular level, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects can occur, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 6-Bromo-5-chloro-1H-indole-3-carbaldehyde can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . Its distribution within tissues can also affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
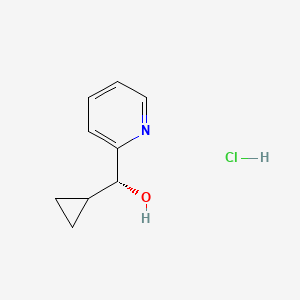

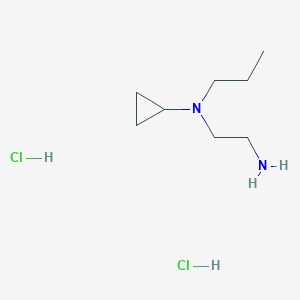
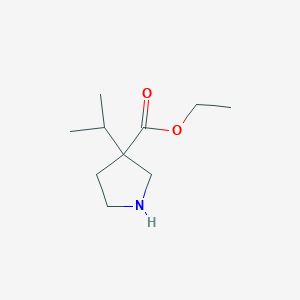
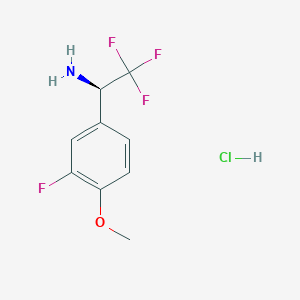

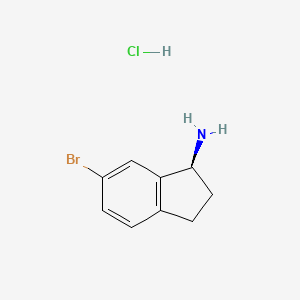

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
